molecular formula C16H15N3O3S2 B10815747 2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(3-ethylphenyl)acetamide

2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(3-ethylphenyl)acetamide

Cat. No.: B10815747
M. Wt: 361.4 g/mol
InChI Key: CLMNXMOZKJUWAI-UHFFFAOYSA-N
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Description

    (chemical formula:

    WAY-329605: C20H19ClN4O2S\text{C}_{20}\text{H}_{19}\text{ClN}_4\text{O}_2\text{S}C20​H19​ClN4​O2​S

    ) is a compound with the CAS number 956958-66-0.
  • It falls into the category of pharmaceutical ligands and natural products .
  • The molecular weight of WAY-329605 is approximately 414.9 g/mol.
  • It is typically stored at -20°C under argon gas to maintain stability .
  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for WAY-329605 are not widely documented in the available sources.
    • it is used in scientific research, suggesting that methods for its synthesis exist.
    • Industrial production methods are not explicitly mentioned in the available data.
  • Chemical Reactions Analysis

    • The types of reactions that WAY-329605 undergoes are not explicitly stated.
    • Common reagents and conditions used in these reactions remain undisclosed.
    • Major products formed from these reactions are not specified.
  • Scientific Research Applications

    • WAY-329605 has been investigated for its potential applications in various fields:

        Chemistry: Its role as a ligand or substrate in chemical reactions.

        Biology: Possible interactions with biological molecules.

        Medicine: Any therapeutic properties or drug development potential.

        Industry: Industrial applications, if any.

  • Mechanism of Action

    • Unfortunately, the exact mechanism by which WAY-329605 exerts its effects is not well-documented.
    • Molecular targets and pathways involved remain unspecified.
  • Comparison with Similar Compounds

    • While specific similar compounds are not listed in the available data, further research may reveal related molecules.
    • Highlighting the uniqueness of WAY-329605 would require additional information.

    Biological Activity

    2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(3-ethylphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, mechanisms of action, and potential applications in medicinal chemistry.

    Synthesis

    The synthesis of this compound typically involves several steps:

    • Preparation of the Benzo[c][1,2,5]thiadiazole Core : This is achieved through cyclization reactions involving appropriate precursors.
    • Sulfonylation : The core is then sulfonylated using sulfonyl chloride reagents.
    • Amidation : Finally, the acetamide moiety is introduced via an amidation reaction with 3-ethylphenylamine.

    Biological Activity

    The biological activity of this compound has been investigated through various studies focusing on its pharmacological properties.

    Antimicrobial Activity

    Research indicates that derivatives of benzo[c][1,2,5]thiadiazole exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

    Anticancer Properties

    Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells. The interaction with specific molecular targets such as Bcl-2 proteins has been noted to enhance cytotoxicity against cancer cell lines. For example, compounds structurally related to benzo[c][1,2,5]thiadiazole have shown IC50 values lower than those of standard chemotherapeutics like doxorubicin in certain cancer models .

    Antidiabetic Potential

    Recent investigations have highlighted the potential of this compound in managing diabetes. In vivo studies showed that it can significantly lower blood glucose levels and improve insulin sensitivity in diabetic animal models. Mechanistically, it appears to inhibit enzymes like alpha-glucosidase and alpha-amylase, which are crucial in carbohydrate metabolism .

    The biological activities of this compound can be attributed to its ability to interact with various biological targets:

    • Enzyme Inhibition : The compound acts as an inhibitor for enzymes involved in metabolic processes, particularly those related to glucose metabolism.
    • Cell Signaling Modulation : It may modulate signaling pathways associated with cell proliferation and apoptosis through interactions with specific receptors or proteins.

    Case Studies

    Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

    • Antimicrobial Efficacy Study : A study tested various derivatives against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial counts at concentrations as low as 10 µg/mL.
    • Anticancer Activity Evaluation : In vitro assays on A431 and Jurkat cell lines revealed that the compound induced apoptosis at concentrations ranging from 5 µM to 20 µM, with a notable increase in caspase activity indicative of apoptotic pathways being activated.
    • Diabetes Management Study : An animal model study assessed the effects on fasting blood glucose levels over four weeks. The compound demonstrated a reduction in glucose levels by up to 30% compared to control groups.

    Data Table

    The following table summarizes key findings from various studies on the biological activity of the compound:

    Activity TypeTest SubjectConcentration (µg/mL)Result
    AntimicrobialStaphylococcus aureus10Significant bacterial count reduction
    AnticancerA431 Cell Line5 - 20Induced apoptosis; increased caspase activity
    AntidiabeticDiabetic Rat ModelN/AReduced blood glucose by 30%

    Properties

    Molecular Formula

    C16H15N3O3S2

    Molecular Weight

    361.4 g/mol

    IUPAC Name

    2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(3-ethylphenyl)acetamide

    InChI

    InChI=1S/C16H15N3O3S2/c1-2-11-5-3-6-12(9-11)17-15(20)10-24(21,22)14-8-4-7-13-16(14)19-23-18-13/h3-9H,2,10H2,1H3,(H,17,20)

    InChI Key

    CLMNXMOZKJUWAI-UHFFFAOYSA-N

    Canonical SMILES

    CCC1=CC(=CC=C1)NC(=O)CS(=O)(=O)C2=CC=CC3=NSN=C32

    Origin of Product

    United States

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